6-Fluoroquinoline-5-carbaldehyde is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. The presence of the fluorine atom enhances its biological activity and pharmacological properties, making it an important subject of research in drug development.
6-Fluoroquinoline-5-carbaldehyde belongs to the class of compounds known as quinolines, which are characterized by a fused aromatic ring system containing nitrogen. The specific structure of 6-fluoroquinoline-5-carbaldehyde includes a fluorine atom at the sixth position and an aldehyde functional group at the fifth position of the quinoline ring. This compound can be classified as an aldehyde and a heterocyclic aromatic compound.
The synthesis of 6-fluoroquinoline-5-carbaldehyde can be achieved through several methods, primarily involving the functionalization of existing quinoline derivatives. Common synthetic routes include:
For example, one method involves starting from 6-fluoroquinoline and reacting it with formylating agents under basic conditions to yield 6-fluoroquinoline-5-carbaldehyde. The reaction typically requires careful control of temperature and pH to optimize yield and purity .
The molecular formula of 6-fluoroquinoline-5-carbaldehyde is . Its molecular weight is approximately 175.16 g/mol. The compound features a planar structure typical of aromatic systems, with the fluorine substituent influencing its electronic properties.
The InChI key for this compound is JDQMJKKGPXPPOJ-UHFFFAOYSA-N, which can be used for database searches to find more information about its properties and applications .
6-Fluoroquinoline-5-carbaldehyde can participate in various chemical reactions due to its functional groups:
These reactions are significant in synthesizing more complex molecules that may exhibit enhanced biological activities .
The mechanism of action for compounds derived from 6-fluoroquinoline-5-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in bacterial DNA replication and transcription processes.
In cancer research, derivatives of this compound have shown potential as cytotoxic agents by inducing apoptosis in cancer cells through intrinsic pathways, primarily by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
These properties make 6-fluoroquinoline-5-carbaldehyde suitable for various applications in laboratory settings .
6-Fluoroquinoline-5-carbaldehyde has several applications in medicinal chemistry:
The discovery of nalidixic acid in 1962 marked the inception of antibacterial quinolones, evolving into fluorinated derivatives that revolutionized antibiotic therapy. The introduction of a fluorine atom at position 6 (C6) of the quinoline nucleus in the 1980s defined the second-generation fluoroquinolones (e.g., ciprofloxacin), significantly enhancing potency against Gram-negative bacteria by improving DNA gyrase and topoisomerase IV inhibition. This structural optimization addressed pharmacokinetic limitations of first-generation non-fluorinated quinolones, which were primarily effective only against uncomplicated urinary tract infections [1] [5].
Fourth-generation fluoroquinolones (e.g., moxifloxacin) further expanded the spectrum to include anaerobes and Gram-positive pathogens, attributed to C8 methoxy and C7 azabicyclic substituents. Contemporary developments focus on derivatives like delafloxacin and lascufloxacin, which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and maintain efficacy in acidic environments. This generational transition underscores the scaffold’s adaptability in overcoming bacterial resistance [1] [5].
Table 1: Evolution of Fluoroquinolone Generations and Key Structural Innovations
Generation | Representatives | Structural Features | Spectrum Enhancement |
---|---|---|---|
First | Nalidixic acid | Non-fluorinated; naphthyridine core | Gram-negative bacteria only |
Second | Ciprofloxacin | C6-fluorine; piperazine at C7 | Gram-negative including Pseudomonas aeruginosa |
Third | Levofloxacin | C8-methyl; chiral modification | Improved Gram-positive coverage |
Fourth/Fifth | Moxifloxacin, Delafloxacin | C8-methoxy; bicyclic amines at C7 | Anaerobes and MRSA |
Carbaldehyde groups (-CHO) serve as versatile electrophilic handles for synthesizing hybrid quinoline derivatives. In 5,8-quinolinediones (e.g., streptonigrin), the C6 and C7 positions are electronically activated for nucleophilic substitution, enabling conjugation with amines, alcohols, or thiols to modulate bioactivity. The carbaldehyde specifically facilitates Schiff base formation or reductive amination, critical for generating pharmacophores targeting NAD(P)H-quinone oxidoreductase 1 (NQO1) in anticancer agents [7].
Synthetic studies demonstrate that C7-substituted 5,8-quinolinediones exhibit superior anticancer activity compared to C6 analogs. For example, 7-arylamino derivatives induce mitochondrial apoptosis in multidrug-resistant cancer cells (IC~50~ = 0.59–1.52 µM) by upregulating Bcl-2 and caspase-3 pathways. This positional selectivity mirrors the natural antibiotic streptonigrin, where the C7 amino group is essential for intercalative DNA binding. The carbaldehyde’s role in such frameworks enables rapid diversification toward optimized inhibitors [7].
Table 2: Bioactivity of Carbaldehyde-Modified Quinolinediones
Compound | Substituent Position | Biological Activity | Mechanistic Insight |
---|---|---|---|
Streptonigrin | C7-amino | Anticancer/antibiotic | DNA intercalation; radical generation |
Synthetic C7-arylamino | C7-arylamine | IC~50~ = 0.36–0.85 µg/mL (lung cancer) | NQO1-dependent mitochondrial dysfunction |
6-Alkoxyquinolinedione | C6-alkoxy | Moderate anticancer activity | Reduced NQO1 activation vs. C7 analogs |
The strategic placement of fluorine at C6 in quinolines induces three critical effects:
In 6-fluoroquinoline-5-carbaldehyde, the combined influence of C6-fluorine and C5-carbaldehyde creates a dual-functional scaffold. The fluorine atom directs electrophilic substitution toward the C7 position, while the carbaldehyde serves as a synthetic linchpin for hybrid molecules. For instance, condensation with piperazines yields fluoroquinolone analogs with enhanced anti-pseudomonal activity, demonstrating synergistic effects between fluorine and the resulting imine pharmacophore [4] [8].
Table 3: Physicochemical and Biological Impact of C6-Fluorination
Parameter | Non-Fluorinated Quinolone | 6-Fluoroquinoline | Biological Consequence |
---|---|---|---|
log P | 1.2–1.8 | 1.7–2.5 | Improved tissue penetration |
Metabolic Half-life | 2–4 hours | 6–13 hours | Reduced dosing frequency |
DNA Gyrase K~d~ (nM) | 120–180 | 25–50 | Enhanced antibacterial potency |
Nucleophilic Reactivity | C6 > C7 | C7 > C6 (fluorine directive effect) | Selective modification at C7 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: